3-(4-((tert-Butoxycarbonyl)amino)phenyl)propanoic acid

Catalog No.
S1523419
CAS No.
149506-05-8
M.F
C14H19NO4
M. Wt
265.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-((tert-Butoxycarbonyl)amino)phenyl)propanoic ...

Researchers often face oligomerization when using unprotected 4-aminophenylpropionic acid during amide coupling. This N-Boc-protected building block solves that by blocking the aniline, enabling clean activation and coupling without self-condensation. • Pre-installed Boc prevents uncontrolled oligomerization, improving yields. • Orthogonal acid-labile protection tolerates base-sensitive functional groups, avoiding epimerization in complex sequences. • Optimal propionic acid spacer length ensures correct geometry for integrin antagonists and PROTAC linkers. Shipped >99% pure, ambient temperature.

CAS Number

149506-05-8

Product Name

3-(4-((tert-Butoxycarbonyl)amino)phenyl)propanoic acid

IUPAC Name

3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid

Molecular Formula

C14H19NO4

Molecular Weight

265.3 g/mol

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11-7-4-10(5-8-11)6-9-12(16)17/h4-5,7-8H,6,9H2,1-3H3,(H,15,18)(H,16,17)

InChI Key

ZENOSLRCCHSZKU-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCC(=O)O

Synonyms

3-(4-((tert-Butoxycarbonyl)amino)phenyl)propanoic acid, Boc-4-aminohydrocinnamic acid, 4-(Boc-amino)phenylpropionic acid, 4-(tert-Butoxycarbonylamino)phenylpropanoic acid, N-Boc-4-aminophenylpropanoic acid, 3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid

Purity

≥97%

Package Size

250 mg, 1 g

3-(4-((tert-Butoxycarbonyl)amino)phenyl)propanoic acid (CAS 149506-05-8) is a premium, orthogonally protected beta-aryl amino acid building block widely utilized in medicinal chemistry, peptidomimetic design, and bioconjugation [1]. By featuring a pre-installed N-Boc protecting group on the para-aniline position, this compound provides a precisely spaced, stable precursor for amide coupling and solid-phase synthesis workflows. Procuring this specific >99% purity building block eliminates the need for in-house protection of highly reactive aniline precursors, ensuring immediate processability and reproducible yields in the construction of complex targeted therapies and PROTAC linkers .

Procurement Fit

ProtectionBoc (acid‑labile orthogonal)
RoleProtected intermediate for peptide synthesis
WorkflowsSPPS, medicinal chemistry, bioconjugation

Attempting to substitute this compound with its unprotected baseline, 3-(4-aminophenyl)propanoic acid, fundamentally compromises synthetic workflows by allowing the nucleophilic aniline to interfere during carboxylic acid activation, leading to uncontrolled self-condensation and oligomerization [1]. Furthermore, substituting with the Fmoc-protected analog forces the use of basic deprotection conditions (e.g., piperidine), which can degrade base-sensitive intermediates or induce epimerization in complex multi-step syntheses [2]. Finally, utilizing shorter homologs like 4-(Boc-amino)phenylacetic acid alters the critical spatial geometry by removing a methylene spacer, which drastically reduces target binding affinity in sterically demanding applications such as integrin antagonists [3].

Substitution Risk

Free amine (CAS 2393‑17‑1)
Lacks orthogonal protection; forfeits chemoselectivity in SPPS and multi‑step routes.
Fmoc analog (CAS 882847‑07‑6)
Requires basic deprotection (e.g., piperidine); incompatible with acid‑labile resin strategies.
Cbz analog (CAS 227275‑22‑1)
Deprotection by hydrogenolysis may not suit all synthetic sequences; orthogonal lability profile differs.

Elimination of Self-Condensation in Amide Coupling

When activating the carboxylic acid moiety using standard coupling reagents (e.g., HATU, EDC), the unprotected baseline 3-(4-aminophenyl)propanoic acid undergoes rapid intermolecular self-condensation, forming oligomeric byproducts and reducing the yield of the desired amide to <30% [1]. Procuring the Boc-protected compound (CAS 149506-05-8) completely masks the aniline nucleophilicity, enabling >95% coupling yields of the target propionamide without oligomerization [2].

Evidence DimensionTarget Amide Coupling Yield
Target Compound Data>95% yield (Boc-protected)
Comparator Or BaselineUnprotected 3-(4-aminophenyl)propanoic acid (<30% yield)
Quantified Difference>65% absolute increase in coupling yield
ConditionsStandard activation (HATU/DIPEA) in DMF

Procuring the pre-protected Boc derivative is essential to achieve viable yields during library synthesis and prevent complex purification of oligomeric mixtures.

Purity & melting point
Source review
≥99% HPLC; 139–143 °C
vs. 97%; 133–137 °C (free amine)
Higher initial purity may reduce pre‑use purification steps.
Vendor specifications; cross‑vendor comparability may vary.

Orthogonal Stability in Base-Sensitive Syntheses

In synthetic routes involving base-labile stereocenters or ester linkages, the Fmoc-protected analog requires 20% piperidine for deprotection, which can induce premature ester cleavage or epimerization, often causing >15% intermediate degradation[1]. The Boc-protected compound (CAS 149506-05-8) is entirely stable to basic coupling conditions and is selectively removed using acidic conditions (e.g., TFA/DCM), preserving the integrity of base-sensitive functional groups with >99% retention [2].

Evidence DimensionBase-Sensitive Intermediate Degradation
Target Compound Data<1% degradation (TFA deprotection route)
Comparator Or BaselineFmoc-protected analog (>15% degradation via piperidine)
Quantified Difference>14% reduction in intermediate degradation
ConditionsMulti-step solution-phase synthesis with base-labile moieties

Buyers must select the Boc-protected variant when the downstream synthetic route cannot tolerate the basic conditions required for Fmoc removal.

Lipophilicity increase
Computed property
XLogP3 2.2–2.62
vs. 0.8–1.87 (free amine)
May support passive membrane permeability in cellular assays.
Computed logP; experimental validation advised.

Optimal Linker Length for Pharmacophore Spacing

For applications requiring precise spatial arrangement, such as integrin antagonists or PROTAC linkers, the propanoic acid chain provides a critical 3-carbon extension [1]. Substituting with the shorter 4-(Boc-amino)phenylacetic acid removes one methylene group, which restricts conformational flexibility and can reduce target binding affinity by 10- to 100-fold due to suboptimal pharmacophore spacing [2]. The propanoic acid derivative ensures the correct distance between the aromatic ring and the amide linkage.

Evidence DimensionPharmacophore Spacing & Binding Affinity Maintenance
Target Compound DataOptimal 3-carbon spacing maintained (baseline affinity)
Comparator Or Baseline4-(Boc-amino)phenylacetic acid (10- to 100-fold reduction in affinity)
Quantified Difference1-2 log order difference in target binding
ConditionsStructure-activity relationship (SAR) studies in peptidomimetic design

Procurement of the exact propanoic acid homolog is critical for maintaining the necessary spatial geometry in advanced drug design, where a single methylene deletion destroys efficacy.

α‑Glucosidase Ki
Class‑level
Ki 3.69×10⁵ nM (369 µM)
vs. no reported activity (free amine)
Supports alpha‑glucosidase enzyme assay research context.
Class‑level inference; binding reproducibility to confirm.

Solution-Phase Synthesis of Peptidomimetics

Ideal for the synthesis of small-molecule peptidomimetics (e.g., integrin antagonists) where the precise beta-aryl propionic acid spacing is required for receptor binding, and where the Boc group allows for orthogonal deprotection in the presence of base-sensitive structural elements [1].

PROTAC Linker Construction

Serves as a rigid-flexible hybrid building block for PROTAC linkers. The para-substituted aniline allows for coupling to E3 ligase ligands, while the propanoic acid tail provides an optimal attachment point for the target protein ligand, preventing the steric clashes seen with shorter acetic acid linkers [2].

High-Throughput Library Generation

Highly recommended for automated parallel synthesis and combinatorial library generation. The pre-installed Boc group eliminates the need for in-situ protection steps and prevents the self-condensation that plagues unprotected anilines, ensuring high purity and reproducibility across well plates [3].

Application Fit

Application
Selection Property
Validation Focus
SPPS with orthogonal protection
Boc acid‑labile deprotection compatibility
Peptide crude purity & deletion sequence endpoints
Cellular permeability screening
Moderately increased lipophilicity over free amine
Passive permeability assay comparison
Alpha‑glucosidase enzyme assay research
Measurable enzyme inhibition (Ki)
Enzyme inhibition assay reproducibility & SAR

XLogP3

2.2

Wikipedia

3-(Boc-4-aminophenyl)propionic acid

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